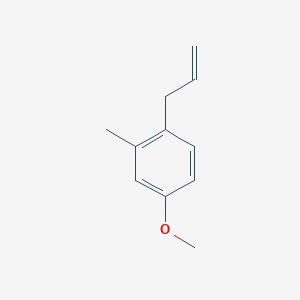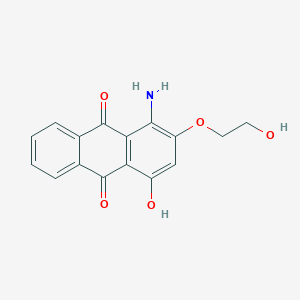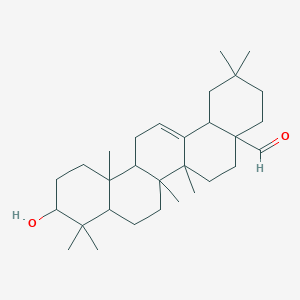
Oleanolic aldehyde
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Oleanolic aldehyde is a pentacyclic triterpenoid and hydroxyaldehyde that is derived from erythrodiol. It is found naturally in grapes and olives. This compound is known for its various biological activities and is a structural derivative of oleanolic acid, a well-known triterpenoid with numerous therapeutic properties .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Oleanolic aldehyde can be synthesized through the oxidation of erythrodiol. One common method involves the use of oxidizing agents such as magnesium bis(monoperoxyphthalate) hexahydrate (MMPP) in refluxing acetonitrile. This method is straightforward and yields high amounts of the desired product .
Industrial Production Methods: Industrial production of this compound typically involves the extraction of erythrodiol from natural sources such as grapes and olives, followed by its oxidation to form this compound. Techniques such as vacuum liquid chromatography and column chromatography are employed to isolate and purify the compound .
Análisis De Reacciones Químicas
Types of Reactions: Oleanolic aldehyde undergoes various chemical reactions, including:
Oxidation: Conversion to carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of derivatives through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include MMPP and other peroxides.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophiles such as amines or alcohols under acidic or basic conditions.
Major Products:
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Oleanolic aldehyde has a wide range of scientific research applications:
Chemistry: Used as a precursor for the synthesis of various triterpenoid derivatives.
Biology: Studied for its role in plant metabolism and its effects on plant growth and development.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory, antioxidant, and anticancer properties.
Industry: Utilized in the development of pharmaceuticals and nutraceuticals due to its bioactive properties
Mecanismo De Acción
The mechanism of action of oleanolic aldehyde involves its interaction with various molecular targets and pathways:
Anti-inflammatory: Inhibits the production of pro-inflammatory cytokines and mediators.
Antioxidant: Scavenges free radicals and enhances the activity of antioxidant enzymes.
Anticancer: Induces apoptosis and inhibits cell proliferation through the modulation of signaling pathways such as Akt/mTOR/S6K and ERK1/2
Comparación Con Compuestos Similares
Oleanolic aldehyde is similar to other pentacyclic triterpenoids such as:
Oleanolic Acid: Both compounds share a similar structure, but this compound has an aldehyde group at position 28, whereas oleanolic acid has a carboxylic acid group.
Ursolic Acid: Another pentacyclic triterpenoid with similar biological activities but differs in the position of functional groups.
Betulinic Acid: Shares structural similarities but has different therapeutic properties.
Uniqueness: this compound’s unique aldehyde group at position 28 distinguishes it from other triterpenoids, contributing to its distinct chemical reactivity and biological activities .
Propiedades
Número CAS |
17020-22-3 |
|---|---|
Fórmula molecular |
C30H48O2 |
Peso molecular |
440.7 g/mol |
Nombre IUPAC |
10-hydroxy-2,2,6a,6b,9,9,12a-heptamethyl-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carbaldehyde |
InChI |
InChI=1S/C30H48O2/c1-25(2)14-16-30(19-31)17-15-28(6)20(21(30)18-25)8-9-23-27(5)12-11-24(32)26(3,4)22(27)10-13-29(23,28)7/h8,19,21-24,32H,9-18H2,1-7H3 |
Clave InChI |
STHRNDDZYFUIDO-UHFFFAOYSA-N |
SMILES isomérico |
C[C@]12CC[C@@H](C([C@@H]1CC[C@@]3([C@@H]2CC=C4[C@]3(CC[C@@]5([C@H]4CC(CC5)(C)C)C=O)C)C)(C)C)O |
SMILES |
CC1(CCC2(CCC3(C(=CCC4C3(CCC5C4(CCC(C5(C)C)O)C)C)C2C1)C)C=O)C |
SMILES canónico |
CC1(CCC2(CCC3(C(=CCC4C3(CCC5C4(CCC(C5(C)C)O)C)C)C2C1)C)C=O)C |
melting_point |
168 - 172 °C |
Descripción física |
Solid |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Ethyl spiro[2.3]hexane-1-carboxylate](/img/structure/B96963.png)

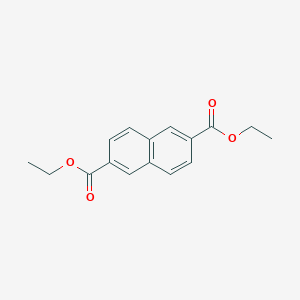
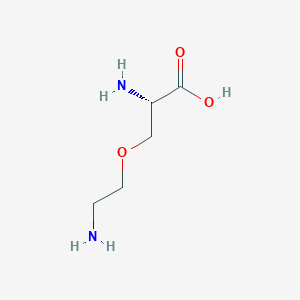

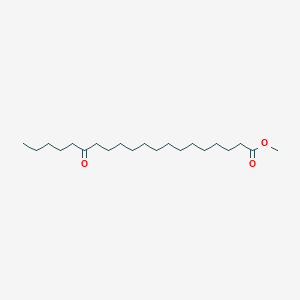

![2-Propanol, 1-[(1-methylethyl)amino]-3-(phenylmethoxy)-](/img/structure/B96974.png)
